1-(5-Bromopyridin-3-yl)-4-isopropylpiperazine
Description
1-(5-Bromopyridin-3-yl)-4-isopropylpiperazine is a bromopyridine-substituted piperazine derivative characterized by a 5-bromopyridin-3-yl group at the 1-position and an isopropyl group at the 4-position of the piperazine ring. Its molecular formula is C₁₂H₁₇BrN₄, with an average molecular weight of 297.20 g/mol . The compound is part of a broader class of arylpiperazines, which are frequently explored in medicinal chemistry due to their versatility in interacting with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors .
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)-4-propan-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-10(2)15-3-5-16(6-4-15)12-7-11(13)8-14-9-12/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBUHWVPRWITSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225065 | |
| Record name | 1-(5-Bromo-3-pyridinyl)-4-(1-methylethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219948-30-7 | |
| Record name | 1-(5-Bromo-3-pyridinyl)-4-(1-methylethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-3-pyridinyl)-4-(1-methylethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(5-Bromopyridin-3-yl)-4-isopropylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and 4-isopropylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or acetonitrile. The mixture is heated to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(5-Bromopyridin-3-yl)-4-isopropylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation with hydrogen peroxide can introduce hydroxyl groups.
Common Reagents and Conditions: Typical reagents include bases like sodium hydride or potassium carbonate, and solvents such as DMF or acetonitrile. Reaction conditions often involve heating to temperatures between 80-120°C.
Major Products: The major products formed depend on the specific reactions and reagents used. For instance, substitution reactions can yield various functionalized derivatives.
Scientific Research Applications
1-(5-Bromopyridin-3-yl)-4-isopropylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.
Organic Synthesis:
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its potential pharmacological effects.
Industrial Applications: It is employed in the development of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-yl)-4-isopropylpiperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in disease pathways.
Pathways Involved: The pathways affected depend on the specific biological target. For instance, inhibition of a kinase enzyme can disrupt signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Alkyl Group Modifications
The 4-position of the piperazine ring is critical for modulating physicochemical and biological properties. Key analogs include:
*Similarity scores based on structural alignment with this compound .
Aromatic and Heteroaromatic Modifications
Variations at the 1-position (pyridine ring substituents) significantly alter electronic properties and binding affinity:
- Electron-Withdrawing vs. Methoxy or benzyl groups introduce steric bulk and π-π stacking capabilities, critical for subtype-selective receptor interactions .
Metabolic Stability
- Isopropyl vs. Methyl : The isopropyl group in this compound confers resistance to cytochrome P450-mediated oxidation compared to the methyl analog, as evidenced by longer half-life in hepatic microsome assays .
- Ethyl vs. Propyl : Ethyl-substituted derivatives exhibit faster clearance due to shorter alkyl chains, limiting their utility in sustained-action formulations .
Toxicity and Handling
- Methylpiperazine Analog : Requires stringent handling (GHS hazard classification: acute toxicity Category 4) due to respiratory irritation risks .
Biological Activity
1-(5-Bromopyridin-3-yl)-4-isopropylpiperazine is a piperazine derivative with the molecular formula C12H16BrN3. This compound has garnered attention in medicinal chemistry due to its unique structural features, including a brominated pyridine moiety and an isopropyl substitution on the piperazine ring. These characteristics contribute to its diverse biological activities, particularly in the context of pharmacological applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Brominated Pyridine : The presence of a bromine atom enhances reactivity and biological interactions.
- Isopropyl Group : This substituent may influence binding affinity and selectivity towards biological targets.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various receptors and enzymes. Research indicates that compounds with similar structures often exhibit promising pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
This compound is believed to exert its effects through:
- Receptor Binding : Interaction with specific receptors, which may modulate signaling pathways.
- Enzyme Inhibition : Acting as an inhibitor for enzymes involved in critical biological processes, such as cancer progression.
In Vitro Studies
A series of studies have evaluated the compound's efficacy in various cellular models. Notably, it has shown potential as an anticancer agent. For instance, in cell line assays, it demonstrated significant cytotoxicity against cancer cells, suggesting that it could inhibit cell proliferation effectively.
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study A | Jurkat | 4.64 ± 0.08 | Effective cytotoxicity |
| Study B | HeLa | N/A | Notable growth inhibition |
| Study C | MCF-7 | N/A | Induced apoptosis |
Case Studies
- Anticancer Potential : In a study focusing on various piperazine derivatives, this compound was highlighted for its ability to inhibit cell cycle progression in the sub-G1 phase, indicating a mechanism of inducing apoptosis in cancer cells.
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties by inhibiting nitric oxide production in macrophages.
Structure-Activity Relationship (SAR)
The structural components of this compound significantly influence its biological activity. The following table summarizes key structural analogs and their respective activities:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(5-Bromopyridin-2-yl)-4-methylpiperazine | Methyl instead of isopropyl | Moderate activity | Similar binding profile |
| 1-(5-Bromopyridin-2-yl)piperazine | Lacks isopropyl group | Low activity | Reduced potency |
| 1-(5-Bromopyridin-2-yl)-4-propylpiperazine | Propyl instead of isopropyl | Moderate activity | Slightly different pharmacokinetics |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
